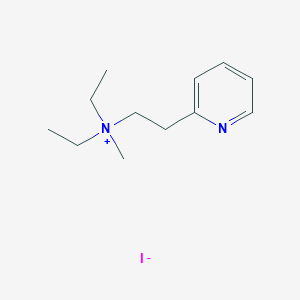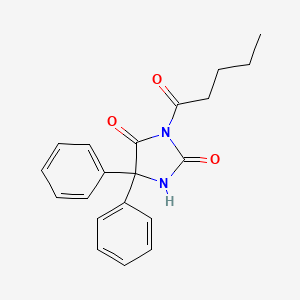
Naproxol
Übersicht
Beschreibung
Naproxol is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of non-selective cyclooxygenase inhibitors. Its chemical name is (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol. This compound is commonly used to relieve pain, fever, and inflammation, particularly in the treatment of conditions such as arthritis, rheumatoid arthritis, and dysmenorrhea .
Wissenschaftliche Forschungsanwendungen
Naproxol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Mechanismen von NSAR verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungspfade.
Medizin: Wird häufig zur Behandlung von entzündlichen Erkrankungen, Schmerzbehandlung und Fiebersenkung eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Cyclooxygenase-Enzymen (COX-1 und COX-2) hemmt, die an der Synthese von Prostaglandinen beteiligt sind. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Reduktion ihrer Produktion lindert this compound diese Symptome .
Ähnliche Verbindungen:
Naproxen: Ein weiteres NSAR mit einer ähnlichen Struktur und einem ähnlichen Wirkmechanismus.
Ibuprofen: Ein weit verbreitetes NSAR mit vergleichbaren entzündungshemmenden und schmerzlindernden Eigenschaften.
Ketoprofen: Ein NSAR mit ähnlichen therapeutischen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen chemischen Struktur, die es ermöglicht, unterschiedliche pharmakologische Eigenschaften zu entwickeln. Seine Methoxygruppe und Stereochemie tragen zu seiner Wirksamkeit und seinem Sicherheitsprofil bei .
Wirkmechanismus
Target of Action
Naproxol, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
This compound works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, inflammation, and fever. Therefore, the inhibition of this pathway leads to reduced symptoms of these conditions .
Pharmacokinetics
This compound is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of this compound is linearly proportional to the dose for oral doses up to a total dose of 500mg . It is metabolized by the liver to inactive metabolites and excreted primarily in the urine .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . This makes this compound effective in treating conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, and menstrual cramps .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, conditions such as renal or hepatic impairment can alter the metabolism and excretion of this compound, potentially requiring dose adjustments . Furthermore, long-term or excessive use of this compound may lead to gastrointestinal discomfort and potential liver damage .
Safety and Hazards
Common side effects of Naproxen may include indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in your ears . Serious side effects may include signs of an allergic reaction to naproxen, severe skin reaction, signs of a heart attack or stroke, and signs of stomach bleeding .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Naproxol beinhaltet im Allgemeinen die Sulfonierung, Hydrolyse und Acetonitril-Säurebehandlung von Naphthalin . Die spezifische Herstellungsmethode kann je nach unterschiedlicher Forschungsliteratur ausgewählt werden.
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die pharmazeutischen Standards zu erfüllen.
Analyse Chemischer Reaktionen
Reaktionstypen: Naproxol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Alkohol-Derivate umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen beinhalten häufig saure oder basische Katalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. Ketone, Alkohole und substituierte Naphthaline .
Vergleich Mit ähnlichen Verbindungen
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Naproxol: this compound is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .
Eigenschaften
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRANDSQVZFZDG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045904 | |
| Record name | Naproxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-36-4 | |
| Record name | Naproxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26159-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPROXOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naproxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)


![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)
![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)



![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)

![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)


![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)
